3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE
Overview
Description
3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a heterocyclic compound that contains both oxadiazole and cyclopropylamino groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . This reaction is followed by purification steps such as flash column chromatography and recrystallization to obtain the desired product in pure form . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical compound due to its unique structure and biological activity.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1,2,4-oxadiazole derivatives with different substituents
These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
N-cyclopropyl-4-[5-[(4-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-22-11-6-2-9(3-7-11)8-16-15-18-14(20-23-15)12-13(21-24-19-12)17-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,17,21)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBVOPJFRQNZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NO2)C3=NON=C3NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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